

understanding the chemical structure of Ki16425

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Chemical Structure and Activity of Ki16425

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of **Ki16425**, a selective antagonist of lysophosphatidic acid (LPA) receptors.

Chemical and Physicochemical Properties

Ki16425, also known as Debio 0719, is a potent and selective small molecule inhibitor of LPA receptors, playing a crucial role in elucidating the signaling pathways governed by lysophosphatidic acid.[1][2] Its chemical and physical properties are summarized below.



Property	Value	
IUPAC Name	3-((4-(4-(((1-(2- chlorophenyl)ethoxy)carbonyl)amino)-3- methylisoxazol-5-yl)benzyl)thio)propanoic acid	
Synonyms	Ki-16425, Debio 0719	
CAS Number	355025-24-0	
Molecular Formula	C23H23CIN2O5S	
Molecular Weight	474.96 g/mol	
Appearance	White to off-white solid powder	
Purity	≥98% (typically analyzed by HPLC)	
Solubility	Soluble in DMSO (up to 100 mM) and 1eq. NaOH (up to 20 mM)	
Storage Conditions	Store at -20°C in a dry, dark environment for long-term stability (≥1 year)	
SMILES	CC1=NOC(=C1NC(=O)OC(C)C1=CC=CCCC1C I)C1C=CC(CSCCC(O)=O)=CC=1	
InChl Key	LLIFMNUXGDHTRO-UHFFFAOYSA-N	

Visualization of Chemical Structure

The two-dimensional chemical structure of **Ki16425** is depicted below, highlighting its core isoxazole moiety linked to a substituted benzyl group and a propanoic acid chain.

Figure 1. 2D Chemical Structure of **Ki16425**.

Biological Activity and Selectivity

Ki16425 is a competitive and reversible antagonist with selectivity for the lysophosphatidic acid receptors LPA₁ and LPA₃ over LPA₂.[2][3] It shows no significant activity at LPA₄, LPA₅, or LPA₆ receptors.[2] This selectivity makes it a valuable tool for distinguishing the physiological and pathological roles mediated by different LPA receptor subtypes.



Target Receptor	Parameter	Value (μM)	Assay Type
LPA ₁	Ki	0.34	Inositol Phosphate Production
LPA ₂	Ki	6.5	Inositol Phosphate Production
LPA ₃	Ki	0.93	Inositol Phosphate Production
LPA1	Ki	0.25	GTPyS Binding Assay
LPA ₃	Ki	0.36	GTPyS Binding Assay
LPA ₁	IC50	0.046	Intracellular Ca ²⁺ Mobilization

Experimental Protocols

The quantitative data for **Ki16425**'s activity were determined using established in vitro functional assays. The detailed methodologies are outlined below.

Inositol Phosphate (IP) Accumulation Assay

This assay quantifies the Gq protein-coupled receptor activity by measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade.

- Cell Culture and Transfection: RH7777 rat hepatoma cells are transiently transfected with plasmids encoding human LPA₁, LPA₂, or LPA₃ receptors using a suitable transfection reagent. Cells are typically seeded in 96-well plates and cultured for 24-48 hours post-transfection.
- Cell Labeling: Cells are incubated with myo-[3H]inositol in an inositol-free medium for 16-24 hours to allow for the incorporation of the radiolabel into membrane phosphoinositides.
- Compound Treatment: The labeling medium is removed, and cells are washed. A stimulation buffer containing LiCl (to inhibit inositol monophosphatase) is added. Cells are then preincubated with various concentrations of **Ki16425** or vehicle control for 15-30 minutes.



- LPA Stimulation: Cells are stimulated with a known concentration of LPA (e.g., EC₅o concentration) and incubated for 30-60 minutes at 37°C.
- Extraction and Quantification: The reaction is terminated by adding a stop solution (e.g., perchloric acid). The total inositol phosphates are extracted and separated from free inositol using anion-exchange chromatography columns. The radioactivity of the eluted IP fraction is measured by scintillation counting.
- Data Analysis: The amount of [³H]inositol phosphate accumulation is plotted against the concentration of the antagonist (Ki16425). The K_i values are calculated using the Cheng-Prusoff equation from the IC₅₀ values obtained from the dose-response curves.[4]

[35S]GTPyS Binding Assay

This functional assay measures the activation of G protein-coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [35 S]GTPyS, to the G α subunit upon receptor stimulation.[5][6]

- Membrane Preparation: Membranes are prepared from HEK293T cells overexpressing the specific human LPA receptor subtype (LPA₁, LPA₂, or LPA₃). Cells are harvested, homogenized in a buffer, and centrifuged to pellet the membranes, which are then resuspended and stored at -80°C. Protein concentration is determined using a standard method like the Bradford assay.
- Assay Reaction: The assay is conducted in 96-well plates. Cell membranes (10-20 μg of protein) are incubated in an assay buffer containing GDP (to ensure G proteins are in an inactive state), [35S]GTPγS, and various concentrations of Ki16425.
- Agonist Stimulation: The reaction is initiated by adding a fixed concentration of LPA. The mixture is incubated for 30-60 minutes at 30°C to allow for agonist-stimulated [35S]GTPyS binding.
- Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound [35]GTPγS from the unbound nucleotide. The filters are then washed with ice-cold buffer.
- Detection: The radioactivity retained on the filters is quantified using a scintillation counter.



Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPyS. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibitory effect of Ki16425 is analyzed using non-linear regression to determine IC₅₀ values, from which K_i values are calculated.[7][8]

Mechanism of Action and Signaling Pathways

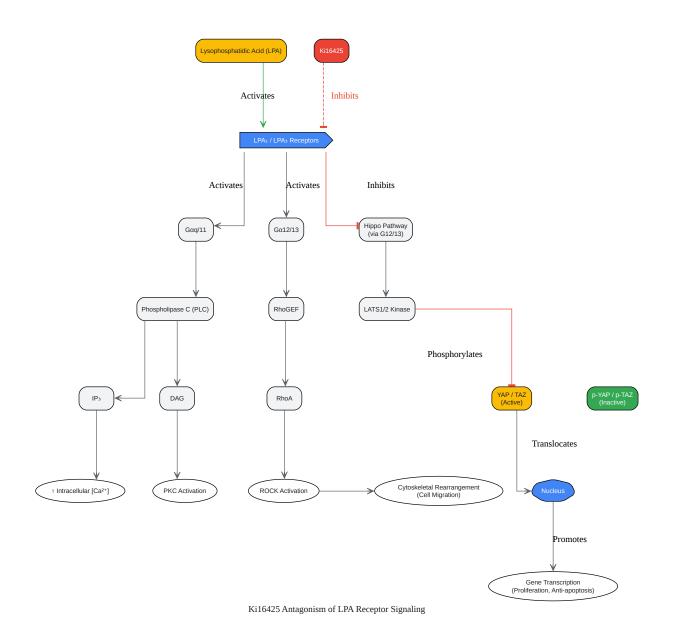
LPA receptors are GPCRs that couple to multiple heterotrimeric G proteins, including Gq/11, Gi/o, and G12/13, to initiate various downstream signaling cascades.[9][10] **Ki16425** acts as a competitive antagonist, binding to LPA₁ and LPA₃ receptors and blocking the signal transduction initiated by LPA.

Key pathways inhibited by Ki16425 include:

- Gq/11 Pathway: Inhibition of this pathway prevents the activation of phospholipase C (PLC), thereby blocking the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This leads to the suppression of intracellular calcium mobilization and protein kinase C (PKC) activation.
- G12/13 Pathway: By blocking this pathway, **Ki16425** inhibits the activation of Rho guanine nucleotide exchange factors (RhoGEFs) and the subsequent activation of the small GTPase RhoA. This prevents downstream effects such as stress fiber formation and cell migration.
- Hippo-YAP/TAZ Pathway: Ki16425 blocks LPA-induced dephosphorylation of the
 transcriptional co-activators YAP and TAZ.[1] This promotes their sequestration in the
 cytoplasm and prevents their translocation to the nucleus, thereby inhibiting the expression
 of pro-proliferative and anti-apoptotic genes.[1]

The diagram below illustrates the primary signaling pathways antagonized by **Ki16425**.





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Figure 2. Ki16425 Inhibition of LPA Receptor Signaling Pathways.



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- To cite this document: BenchChem. [understanding the chemical structure of Ki16425].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1673634#understanding-the-chemical-structure-of-ki16425]

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